Ammonium ferric edetate

CAS No.:

Cat. No.: VC1909627

Molecular Formula: C10H16FeN3O8

Molecular Weight: 362.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16FeN3O8 |

|---|---|

| Molecular Weight | 362.09 g/mol |

| IUPAC Name | azane;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate;iron(3+) |

| Standard InChI | InChI=1S/C10H16N2O8.Fe.H3N/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;1H3/q;+3;/p-3 |

| Standard InChI Key | XNSQZBOCSSMHSZ-UHFFFAOYSA-K |

| Canonical SMILES | C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].N.[Fe+3] |

Introduction

Chemical Identity and Nomenclature

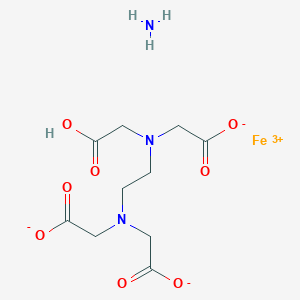

Ammonium ferric edetate, also known as ferric ammonium EDTA, is a coordination complex formed between ferric (Fe³⁺) ions, ethylenediaminetetraacetic acid (EDTA), and ammonium ions. The compound has the molecular formula C₁₀H₁₆FeN₃O₈ and a molecular weight of 362.1 g/mol . It is registered under CAS number 21265-50-9 and EINECS number 244-302-2 .

The compound possesses numerous synonyms in scientific and commercial literature:

-

Ferric ammonium EDTA

-

EDTA ferric ammonium salt

-

Ammonium ferric ethylenediaminetetraacetate

-

Ammonium iron(III) EDTA

In its chemical structure, all three carboxyl groups and the central hydroxyl group of citric acid are deprotonated. The EDTA molecule acts as a hexadentate ligand, with four oxygen atoms and two nitrogen atoms bonding to the iron(III) center in an octahedral arrangement . This creates a stable complex with the chemical name azanium,2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate,iron(3+) .

Physical and Chemical Properties

Physical Properties

Ammonium ferric edetate exists in two primary forms depending on the preparation method:

-

As a red-brown clear liquid (in solution form)

-

As an earthen yellow to yellow-brown crystalline powder (in solid form)

The compound demonstrates remarkable stability, with a high boiling point of 614.2°C at 760 mmHg and a flash point of 325.2°C . When in liquid formulation, it has a freezing point below -10°C and a specific gravity of 1.285-1.305 g/cm³ .

Chemical Properties

A distinguishing feature of ammonium ferric edetate is its exceptional water solubility, which sets it apart from ferric citrate which is significantly less soluble . The compound is also soluble in acids but only slightly soluble in ethanol . It exhibits non-flammable and non-explosive properties, making it relatively safe to handle in laboratory and industrial settings .

The pH of a 1 wt% solution typically ranges between 7-8, indicating a near-neutral solution when diluted . When heated to approximately 230°C, the compound begins to decompose .

Data Table of Key Physical and Chemical Properties

Synthesis Methods

Several methods have been developed for the synthesis of ammonium ferric edetate, each with distinct advantages and applications.

Traditional Synthesis

One simple method involves combining EDTA with ferric hydroxide or ferric oxide in water, followed by autoclaving overnight. The mixture is then cooled to room temperature, filtered, and lyophilized to produce a green powder product . This method produces high-purity ammonium ferric edetate without introducing extraneous ions.

The basic reaction is as follows:

EDTA + Fe(OH)₃ (or Fe₂O₃) + H₂O → [Fe(EDTA)(H₂O)]⁻ + byproducts

Synthesis from Sodium EDTA and Iron(III) Chloride

Another common approach involves the reaction between sodium EDTA salt, sodium hydroxide, and iron(III) chloride:

-

Dissolve NaOH in water and add Na₂H₂EDTA·2H₂O

-

Heat the solution until the solid dissolves completely

-

Dissolve iron(III) chloride hexahydrate in water and add to the EDTA solution with swirling

-

Gently boil off water until yellow powder precipitates

This method produces Na[Fe(EDTA)]·3H₂O, which can be converted to the ammonium salt through additional steps.

Microwave-Assisted Synthesis

A modern and efficient approach utilizes microwave heating to catalyze the reaction between iron powder, H₄EDTA, and ammonia water:

H₄EDTA + NH₄OH → NH₄H₃EDTA + H₂O

NH₄H₃EDTA + Fe + O₂ → NH₄FeEDTA + H₂O

This method offers several advantages:

-

Uses inexpensive iron powder as a raw material

-

Utilizes air as an oxidant

-

Achieves faster preparation speeds

-

Avoids the addition of harmful substances

-

Produces high-concentration ammonium ferric edetate solutions (38-48%)

The process typically involves:

-

Mixing H₄EDTA and 25% NH₄OH in a microwave reactor (280-700W)

-

Bubbling air at 0.04-0.08 L/min for 5 minutes

-

Adding iron powder (0.08-0.15mm particle diameter) and continuing the reaction for 40-60 minutes under microwave heating

Applications and Uses

Agricultural Applications

Ammonium ferric edetate finds significant application in the agricultural sector, particularly in:

-

Fertilizer formulations to provide iron to plants in a chelated, bioavailable form

-

Enriching nutritional value in plants

-

Serving as a sequestering agent in agricultural formulations

The compound's high water solubility makes it particularly effective in delivering iron to plants through irrigation systems and foliar applications.

Photographic Industry Applications

One of the primary industrial applications of ammonium ferric edetate is in the photographic industry, where it serves as:

-

A bleaching agent in the processing of color photographic materials

-

A component in film development and fixation processes

-

An alternative to potassium ferricyanide in bleaching processes

Its bleaching power is described as stronger than potassium dichromate but slightly less than potassium ferricyanide. The significant advantage of ammonium ferric edetate in this application is its non-toxic nature and environmental friendliness, making it a preferred "environmental type" bleaching agent .

Water Treatment Applications

The compound is also utilized in water purification processes, leveraging its chelating properties to:

-

Sequester metal ions in water treatment

-

Remove heavy metals from contaminated water

Biochemical and Research Applications

In biochemical and research settings, ammonium ferric edetate serves various functions:

-

As a bioreagent in laboratory experiments

-

As a chelating agent in analytical procedures

Research Findings

Cellular Responses and Health Implications

Recent studies have raised potential concerns regarding the effects of ferric-EDTA on cellular systems. Research published in Oncotarget revealed that ferric EDTA (alongside ferric citrate) may drive amphiregulin-mediated activation of the MAP kinase ERK in gut epithelial cancer cells . Both ferric citrate and ferric EDTA have been shown to promote tumor burden in murine models of colon cancer .

These findings suggest that while ferric chelates, including ammonium ferric edetate, have valuable industrial and agricultural applications, their biological impacts require careful consideration, particularly in contexts where human exposure may occur, such as in iron supplementation or food applications.

Analytical Methods

Several analytical approaches are employed for the determination of ammonium ferric edetate in various formulations:

Determination of Total EDTA Content

The total EDTA content is typically determined through titration against calcium chloride solution using murexide indicator. The free EDTA content is calculated by subtracting bonded EDTA content from total EDTA .

Determination of Iron Content

Iron content in ammonium ferric edetate is commonly analyzed through:

-

Reduction of Fe³⁺ to Fe²⁺

-

Titration with standard potassium dichromate solution

The calculation follows: 1 mL 0.1 N sodium thiosulphate = 0.362 g ferric ammonium EDTA .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume